molecular formula C18H16ClN3O2S2 B2566447 N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-[(4-chlorophenyl)sulfanyl]acetamide CAS No. 895471-79-1

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-[(4-chlorophenyl)sulfanyl]acetamide

Cat. No.: B2566447
CAS No.: 895471-79-1
M. Wt: 405.92
InChI Key: IPUMRUZTAFTRQV-UHFFFAOYSA-N
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Description

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-[(4-chlorophenyl)sulfanyl]acetamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, an acetyl group, a cyano group, and a 4-chlorophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves multiple steps One common synthetic route starts with the preparation of the thieno[2,3-c]pyridine core This can be achieved through a series of cyclization reactions involving appropriate precursorsThe final step involves the attachment of the 4-chlorophenylsulfanyl group via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized reactors and purification systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-[(4-chlorophenyl)sulfanyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-[(4-chlorophenyl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-[(4-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-{6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl}-3,4,5-trimethoxybenzamide
  • N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(methylsulfanyl)benzamide

Uniqueness

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-[(4-chlorophenyl)sulfanyl]acetamide is unique due to the presence of the 4-chlorophenylsulfanyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Biological Activity

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-[(4-chlorophenyl)sulfanyl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a thienopyridine core structure, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H14ClN3O2S. The presence of various functional groups such as the acetyl and cyano groups enhances its reactivity and potential biological activity.

Property Details
Molecular FormulaC15H14ClN3O2S
Molecular Weight325.81 g/mol
StructureThienopyridine core with chlorophenyl

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria. The mechanisms of action may involve the disruption of bacterial cell wall synthesis and inhibition of metabolic pathways. For instance, compounds with similar thienopyridine structures have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Similar thienopyridine derivatives have been reported to exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, studies have shown that related compounds can inhibit aurora kinase activity, a critical regulator of mitosis in cancer cells .

Antioxidant Activity

Research indicates that derivatives of thienopyridines possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. This activity is particularly relevant in preventing cellular damage associated with various diseases .

Case Studies

  • Antibacterial Screening : A study evaluating the antibacterial efficacy of similar thienopyridine compounds found that they exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis. The results suggest potential therapeutic applications in treating bacterial infections .
  • Anticancer Evaluation : In vitro assays demonstrated that compounds with structural similarities to this compound showed significant cytotoxicity against various cancer cell lines. The IC50 values indicated effective inhibition of cell growth at low concentrations .

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S2/c1-11(23)22-7-6-14-15(8-20)18(26-16(14)9-22)21-17(24)10-25-13-4-2-12(19)3-5-13/h2-5H,6-7,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUMRUZTAFTRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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